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molecular formula C8H9NO3S B8455427 1-Methoxy-3-methylsulfanyl-5-nitro-benzene

1-Methoxy-3-methylsulfanyl-5-nitro-benzene

Cat. No. B8455427
M. Wt: 199.23 g/mol
InChI Key: UDPQLWVVFIUQPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08093253B2

Procedure details

To a solution of 3,5-dinitroanisole (5.0 g, 25.23 mmol) in dimethylsulfoxide (50 mL) were added methylthiotrimethylsilane (4.86 g, 40.37 mmol) and cesium carbonate (16.61 g, 50.46 mmol) at room temperature. The resulting dark green solution was stirred for 15 h at this temperature. Then, the reaction mixture was heated to 90° C. and the resulting brown mixture was stirred for another 5 h at which time TLC analysis of the mixture indicated the absence of starting material. The reaction mixture was cooled to room temperature and diluted with water (100 mL) and ethyl acetate (100 mL). The two layers were separated and the aqueous layer was extracted with ethyl acetate (50 mL). The combined extracts were washed with brine solution (150 mL) and dried over anhydrous magnesium sulfate. Filtration of the drying agent and the concentration of the solution under vacuum gave the crude residue which was purified by using an ISCO 120 column chromatography, eluting with 0-20% ethyl acetate in hexanes to obtain 1-methoxy-3-methylsulfanyl-5-nitro-benzene (1.44 g, 28.6%) as an yellow solid: EI(+)-HRMS m/e calcd for C8H9NO3S (M)+ 199.0303, found 199.0294.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
4.86 g
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
16.61 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:5]=[C:6]([O:13][CH3:14])[CH:7]=[C:8]([N+]([O-])=O)[CH:9]=1)([O-:3])=[O:2].[CH3:15][S:16][Si](C)(C)C.C(=O)([O-])[O-].[Cs+].[Cs+]>CS(C)=O.O.C(OCC)(=O)C>[CH3:14][O:13][C:6]1[CH:5]=[C:4]([N+:1]([O-:3])=[O:2])[CH:9]=[C:8]([S:16][CH3:15])[CH:7]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C(C=C(C1)[N+](=O)[O-])OC
Name
Quantity
4.86 g
Type
reactant
Smiles
CS[Si](C)(C)C
Name
cesium carbonate
Quantity
16.61 g
Type
reactant
Smiles
C([O-])([O-])=O.[Cs+].[Cs+]
Name
Quantity
50 mL
Type
solvent
Smiles
CS(=O)C
Step Two
Name
Quantity
100 mL
Type
solvent
Smiles
O
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Stirring
Type
CUSTOM
Details
The resulting dark green solution was stirred for 15 h at this temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the resulting brown mixture was stirred for another 5 h at which time TLC analysis of the mixture
Duration
5 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to room temperature
CUSTOM
Type
CUSTOM
Details
The two layers were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with ethyl acetate (50 mL)
WASH
Type
WASH
Details
The combined extracts were washed with brine solution (150 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
Filtration of the drying agent
CUSTOM
Type
CUSTOM
Details
the concentration of the solution under vacuum gave the crude residue which
CUSTOM
Type
CUSTOM
Details
was purified
WASH
Type
WASH
Details
eluting with 0-20% ethyl acetate in hexanes

Outcomes

Product
Details
Reaction Time
15 h
Name
Type
product
Smiles
COC1=CC(=CC(=C1)[N+](=O)[O-])SC
Measurements
Type Value Analysis
AMOUNT: MASS 1.44 g
YIELD: PERCENTYIELD 28.6%
YIELD: CALCULATEDPERCENTYIELD 28.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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